molecular formula C8H9BrFN B1480977 3-(1-Bromo-2-fluoropropan-2-yl)pyridine CAS No. 2090314-11-5

3-(1-Bromo-2-fluoropropan-2-yl)pyridine

Cat. No. B1480977
CAS RN: 2090314-11-5
M. Wt: 218.07 g/mol
InChI Key: HLIYWPLXQOBOIJ-UHFFFAOYSA-N
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Description

3-(1-Bromo-2-fluoropropan-2-yl)pyridine is a chemical compound with the molecular formula C8H9BrFN and a molecular weight of 218.07 g/mol. It is used in various applications, including as a building block in the synthesis of more complex molecules .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as 3-(1-Bromo-2-fluoropropan-2-yl)pyridine, is a topic of ongoing research . Fluorination of pyridine by complex AlF3 and CuF2 at 450–500°C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine .


Molecular Structure Analysis

The molecular structure of 3-(1-Bromo-2-fluoropropan-2-yl)pyridine has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .


Physical And Chemical Properties Analysis

Fluoropyridines, such as 3-(1-Bromo-2-fluoropropan-2-yl)pyridine, have unique physicochemical properties due to the combination of the unique characteristics of the pyridine moiety and the strong electron-withdrawing substituent(s) in the aromatic ring .

Scientific Research Applications

Synthesis of Fluorinated Pyridines

Fluorinated pyridines are compounds with significant interest due to their unique physical, chemical, and biological properties. The presence of fluorine atoms in these molecules often leads to reduced basicity and reactivity compared to their chlorinated and brominated analogues . 3-(1-Bromo-2-fluoropropan-2-yl)pyridine can serve as a precursor in the synthesis of various fluoropyridines, which are valuable in the development of new pharmaceuticals and agrochemicals.

Imaging Agents for Biological Applications

The introduction of fluorine-18 into pyridine rings creates potential imaging agents for positron emission tomography (PET) scans . These 18F-substituted pyridines are used in local radiotherapy for cancer and other diseases, providing a non-invasive way to observe biological processes in real-time.

Agricultural Chemical Development

In the quest for new agricultural products with improved properties, the introduction of fluorine atoms into lead structures is a common modification . Compounds like 3-(1-Bromo-2-fluoropropan-2-yl)pyridine can be used to create fluorine-containing substituents on aryl rings, leading to the commercialization of new active ingredients in agriculture.

Pharmaceutical Research

Fluorine atoms in pharmaceuticals can significantly alter their metabolic stability and biological activity . The compound can be utilized to synthesize fluorinated derivatives that may serve as candidates for new medicinal drugs.

Material Science Applications

Pyridinium salts, derived from pyridine compounds, have applications in material science due to their ionic liquid properties . These salts can be used in a variety of contexts, from electrochemistry to the development of new materials with unique properties.

Antimicrobial and Anticancer Research

Pyridinium compounds have shown promise as antimicrobial, anticancer, and antimalarial agents . The bromo-fluoropropan-yl group in 3-(1-Bromo-2-fluoropropan-2-yl)pyridine could potentially be leveraged to enhance the efficacy of these bioactive compounds.

Safety and Hazards

Pyridine is classified as a flammable liquid (Category 2), and it can cause skin irritation (Category 2) and serious eye irritation (Category 2A). It is harmful if swallowed, in contact with skin, or if inhaled (Category 4 for all) .

properties

IUPAC Name

3-(1-bromo-2-fluoropropan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN/c1-8(10,6-9)7-3-2-4-11-5-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIYWPLXQOBOIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)(C1=CN=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-Bromo-2-fluoropropan-2-yl)pyridine
Reactant of Route 2
3-(1-Bromo-2-fluoropropan-2-yl)pyridine
Reactant of Route 3
3-(1-Bromo-2-fluoropropan-2-yl)pyridine
Reactant of Route 4
3-(1-Bromo-2-fluoropropan-2-yl)pyridine
Reactant of Route 5
3-(1-Bromo-2-fluoropropan-2-yl)pyridine
Reactant of Route 6
Reactant of Route 6
3-(1-Bromo-2-fluoropropan-2-yl)pyridine

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